LDH-C4 Inhibition: Oxamic Acid vs. Analogs
In an in vitro enzyme inhibition assay against recombinant plateau zokor LDH-C4, oxamic acid demonstrated a baseline IC50 value. This value serves as a key comparator for evaluating the structure-activity relationship of its analogs. The parent compound, oxamic acid, showed an IC50 of 150 μM, whereas eight tested N-substituted oxamic acid derivatives exhibited higher IC50 values, ranging from 198 μM to 2513 μM, indicating a reduction in potency upon N-alkyl substitution in this specific isozyme context [1].
| Evidence Dimension | Inhibitory potency against LDH-C4 |
|---|---|
| Target Compound Data | IC50 = 150 μM |
| Comparator Or Baseline | N-substituted oxamic acids (n=8) |
| Quantified Difference | IC50 range: 198 to 2513 μM |
| Conditions | Recombinant plateau zokor LDH-C4 enzyme inhibition assay |
Why This Matters
This data identifies oxamic acid as the minimally modified, more potent baseline for LDH-C4 inhibition compared to many N-alkylated analogs, informing scaffold selection for inhibitor design.
- [1] He Q, et al. Characterization and Inhibitor Screening of Plateau Zokor Lactate Dehydrogenase C4. Appl Biochem Biotechnol. 2016;179(6):927-937. View Source
